molecular formula C21H16BrNO2 B2757519 2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide CAS No. 339115-32-1

2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide

Cat. No.: B2757519
CAS No.: 339115-32-1
M. Wt: 394.268
InChI Key: IRXYWNURKDCDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide is a useful research compound. Its molecular formula is C21H16BrNO2 and its molecular weight is 394.268. The purity is usually 95%.
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Biological Activity

2-(4-Benzoylphenyl)-2-(4-bromophenyl)acetamide is an organic compound that belongs to the acetamide class, characterized by the presence of both benzoyl and bromophenyl groups. Its molecular formula is C_{19}H_{16}BrNO, with a molar mass of approximately 394.26 g/mol. The compound exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features an acetamide functional group attached to two aromatic rings, which enhances its chemical reactivity and biological activity. The presence of the bromine atom allows for nucleophilic substitution reactions, while the benzoyl group may contribute to its interaction with biological targets.

PropertyValue
Molecular FormulaC_{19}H_{16}BrNO
Molar Mass394.26 g/mol
Melting PointVaries with purity
SolubilitySoluble in organic solvents

Antimicrobial Activity

Preliminary studies have indicated that compounds similar to this compound exhibit antimicrobial properties. Specifically, derivatives with similar structures have shown efficacy against various bacterial strains and fungi. For instance, compounds with bromophenyl substitutions have been noted for their ability to inhibit bacterial growth by disrupting lipid biosynthesis pathways .

Anticancer Potential

Research has highlighted the anticancer potential of similar acetamide derivatives, particularly against estrogen receptor-positive breast cancer cell lines (MCF7). The anticancer screening results suggest that modifications in the structure of this compound could enhance its cytotoxic effects against cancer cells . Molecular docking studies have been employed to predict the binding affinity of this compound with specific cancer-related receptors, underscoring its potential as a lead compound in cancer therapeutics.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. The acetamide group can undergo hydrolysis, leading to the formation of active metabolites that may exert pharmacological effects. Additionally, the compound's aromatic rings facilitate interactions with biological macromolecules through π-π stacking and hydrophobic interactions.

Structure-Activity Relationship (SAR)

The unique structural features of this compound suggest that modifications can significantly influence its biological activity. For example, variations in substituents on the aromatic rings or alterations in the acetamide moiety may enhance its binding affinity to target proteins or alter its pharmacokinetic properties.

Case Studies

  • Antimicrobial Screening : A study evaluated several acetamide derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with bromine substitutions exhibited significant inhibition zones compared to controls .
  • Cytotoxicity Assays : In vitro assays conducted on MCF7 breast cancer cells demonstrated that certain derivatives of this compound induced cell death through apoptosis, highlighting its potential as an anticancer agent.

Properties

IUPAC Name

2-(4-benzoylphenyl)-2-(4-bromophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO2/c22-18-12-10-15(11-13-18)19(21(23)25)14-6-8-17(9-7-14)20(24)16-4-2-1-3-5-16/h1-13,19H,(H2,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXYWNURKDCDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(C3=CC=C(C=C3)Br)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.